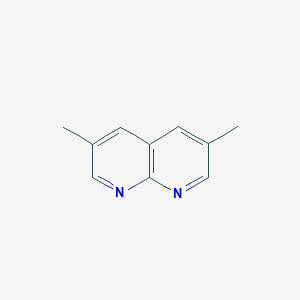

3,6-Dimethyl-1,8-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1199-13-9 |

|---|---|

Molecular Formula |

C10H10N2 |

Molecular Weight |

158.2 g/mol |

IUPAC Name |

3,6-dimethyl-1,8-naphthyridine |

InChI |

InChI=1S/C10H10N2/c1-7-3-9-4-8(2)6-12-10(9)11-5-7/h3-6H,1-2H3 |

InChI Key |

MHFULTGMHKWZEJ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(N=C1)N=CC(=C2)C |

Canonical SMILES |

CC1=CC2=C(N=C1)N=CC(=C2)C |

Synonyms |

3,6-Dimethyl-1,8-naphthyridine |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,8 Naphthyridines

Foundational Synthetic Routes to the 1,8-Naphthyridine (B1210474) Core

The construction of the 1,8-naphthyridine nucleus, a bicyclic heteroaromatic system, is achieved through various classical and modern synthetic reactions. These methods often draw parallels with quinoline (B57606) synthesis and typically involve the cyclization of a substituted aminopyridine precursor.

Gould-Jacobs Reactions and their Modifications

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinoline (B1666331) derivatives, and its application has been extended to the synthesis of 4-oxo-1,8-naphthyridines. wikipedia.orgekb.eg The reaction sequence begins with the condensation of a 2-aminopyridine (B139424) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (EMME). wikipedia.orgekb.eg This is followed by a thermal cyclization step, which forges the second ring of the naphthyridine system. wikipedia.orgablelab.eu

The initial condensation forms an intermediate, which then undergoes an intramolecular cyclization at high temperatures, often in a high-boiling solvent like diphenyl ether. ekb.egablelab.eu Subsequent hydrolysis and decarboxylation can yield the 4-hydroxy-1,8-naphthyridine. A critical factor in this synthesis is the nature of the substituents on the starting 2-aminopyridine. The presence of electron-donating groups at the 6-position of the pyridine (B92270) ring is often necessary to favor the formation of the 1,8-naphthyridine over a competing pyrido[1,2-a]pyrimidine (B8458354) product. thieme-connect.de

To synthesize a precursor for 3,6-dimethyl-1,8-naphthyridine using this method, one would start with 2-amino-5-methylpyridine (B29535). The reaction with a suitable malonic ester derivative would lead to a 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate intermediate. Further chemical modifications would be required to introduce the methyl group at the 3-position.

Table 1: Examples of Gould-Jacobs Reaction for 1,8-Naphthyridine Synthesis

| 2-Aminopyridine Derivative | Malonic Ester Derivative | Conditions | Product |

|---|---|---|---|

| 2-Amino-6-substituted-pyridine | Diethyl ethoxymethylenemalonate | 1. Condensation; 2. Thermal cyclization (~250°C) in Diphenyl ether | Ethyl 7-substituted-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate |

Knorr and Conrad-Limpach Reaction Pathways for 1,8-Naphthyridinone Synthesis

The Conrad-Limpach and Knorr syntheses are classic methods for preparing quinolones, which can be adapted for 1,8-naphthyridinone synthesis by using aminopyridines instead of anilines. publish.csiro.aujptcp.com These reactions involve the condensation of a β-ketoester with an aminopyridine. The regiochemical outcome—whether a 2-one or a 4-one is formed—depends on the reaction conditions. publish.csiro.auwikipedia.org

The Conrad-Limpach synthesis typically involves lower temperatures for the initial condensation to form an enamine intermediate (the kinetic product). wikipedia.orgsynarchive.com Subsequent thermal cyclization at high temperatures (around 250°C) yields the 4-oxo-1,8-naphthyridine derivative. publish.csiro.auwikipedia.org

Conversely, the Knorr synthesis is carried out under acidic conditions at higher initial temperatures, which favors the formation of an amide intermediate (the thermodynamic product). publish.csiro.auwikipedia.org This amide then cyclizes upon treatment with a strong acid, such as polyphosphoric acid, to yield the 2-oxo-1,8-naphthyridine. publish.csiro.au However, exceptions to this regioselectivity have been observed, particularly in complex fused systems. publish.csiro.au

For the synthesis of a 3,6-dimethyl substituted naphthyridinone, 2-amino-5-methylpyridine would be reacted with a β-ketoester like ethyl 2-methylacetoacetate. The choice of reaction conditions would then direct the cyclization to form either a 2,7-dimethyl-1,8-naphthyridin-4(1H)-one (Conrad-Limpach) or a 4,7-dimethyl-1,8-naphthyridin-2(1H)-one (Knorr).

Table 2: Comparison of Conrad-Limpach and Knorr Pathways

| Reaction | Key Intermediate | Conditions | Product |

|---|---|---|---|

| Conrad-Limpach | Enamine (from β-ketoester) | 1. Low temp condensation; 2. High temp cyclization (~250°C) | 4-Oxo-1,8-naphthyridine |

Combes Condensations and their Application in 1,8-Naphthyridine Formation

The Combes synthesis is another acid-catalyzed reaction that produces quinolines and can be applied to 1,8-naphthyridines. nih.gov This method involves the reaction of an arylamine (or in this case, a 2-aminopyridine) with a 1,3-dicarbonyl compound. The reaction proceeds via an enamine intermediate which then undergoes cyclization and dehydration under strong acid catalysis.

The choice of 2-aminopyridine and 1,3-dicarbonyl compound dictates the substitution pattern of the final product. To obtain this compound, one could envision reacting 2-amino-5-methylpyridine with 2-methyl-pentane-2,4-dione. However, the regioselectivity of the cyclization would need to be carefully controlled.

Povarov Reaction Architectures for Fused 1,8-Naphthyridines

The Povarov reaction is a powerful multicomponent reaction, typically involving an aniline, an aldehyde, and an activated alkene, to form tetrahydroquinolines via a formal [4+2] cycloaddition. nih.govresearchgate.net This methodology has been extended to create complex, fused heterocyclic systems, including those containing a 1,8-naphthyridine core. nih.gov

In the context of fused 1,8-naphthyridines, an intramolecular Povarov reaction can be employed. This involves a substrate that contains both the imine (formed from an aminopyridine) and the dienophile functionalities. nih.gov The reaction is typically catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), and proceeds through a [4+2] cycloaddition followed by tautomerization or oxidation to yield the final fused aromatic system. nih.gov This strategy is particularly useful for constructing polycyclic structures that incorporate the 1,8-naphthyridine moiety. nih.gov

Table 3: Example of Intramolecular Povarov Reaction

| Reactants | Catalyst | Key Step | Product Type |

|---|---|---|---|

| Aldehyde-functionalized aminopyridine | BF₃·OEt₂ | Intramolecular [4+2] cycloaddition | Fused 1,8-naphthyridine |

Meth-Cohn Reactions in the Functionalization of 1,8-Naphthyridines

The Meth-Cohn reaction provides a route to functionalized quinolines and related fused pyridines, such as 1,8-naphthyridines, by utilizing a Vilsmeier-Haack type cyclization. This reaction typically involves treating an N-acyl-2-pyridinamine with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). researchgate.net

This process introduces a formyl group and a chlorine atom onto the newly formed ring. For example, treating N-(pyridin-2-yl)acetamide with Vilsmeier's reagent can yield a 2-chloro-1,8-naphthyridine-3-carbaldehyde. researchgate.net The resulting chloro and aldehyde groups are versatile handles for further chemical transformations, allowing for the introduction of a wide range of substituents onto the 1,8-naphthyridine core. researchgate.netrsc.org Starting with an N-(5-methylpyridin-2-yl)acetamide would introduce the methyl group at the 6-position of the resulting 1,8-naphthyridine.

Friedlander Annulation Strategies for 1,8-Naphthyridine Synthesis

The Friedlander annulation is one of the most direct and widely used methods for synthesizing quinolines and their heteroaromatic analogs, including 1,8-naphthyridines. ekb.egnih.gov The reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde (or ketone) with a compound containing an active methylene (B1212753) group (e.g., a ketone, ester, or nitrile). acs.orgnih.gov The reaction can be catalyzed by either an acid or a base. ekb.eg

To synthesize this compound, the required starting materials would be 2-amino-5-methylnicotinaldehyde (B581202) and butan-2-one. The reaction would proceed via an initial aldol-type condensation followed by cyclization and dehydration to form the aromatic 1,8-naphthyridine ring.

Recent advancements have focused on developing milder and more environmentally friendly conditions for the Friedlander reaction. nih.govrsc.org These include using water as a solvent or employing ionic liquids as both the solvent and catalyst, which can lead to excellent yields and easy product separation. acs.orgnih.gov

Table 4: Selected Conditions for Friedlander Synthesis of 1,8-Naphthyridines

| Carbonyl Compound | Catalyst/Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Acetone (B3395972) | Choline (B1196258) hydroxide (B78521) / Water | 50 °C | 99% | nih.gov |

| Cyclohexanone | [Bmmim][Im] (Ionic Liquid) | 50 °C | Moderate | acs.org |

| Ethyl acetoacetate | Piperidine (B6355638) / Solvent-free | Room Temp | 90% | niscpr.res.in |

Classical Friedlander Conditions and Limitations

The Friedlander synthesis is a cornerstone method for the formation of quinoline and naphthyridine ring systems. In its application to 1,8-naphthyridines, the classical approach involves an acid- or base-catalyzed condensation followed by a cyclodehydration reaction between an aromatic 2-aminoaldehyde or ketone and a carbonyl compound containing a reactive α-methylene group. Specifically, 2-aminonicotinaldehyde is a common starting material that readily condenses with active methylene compounds to yield 1,8-naphthyridines.

Traditional catalysts for this reaction include bases like sodium hydroxide, potassium hydroxide, and piperidine, or acids. The reactions are typically conducted by refluxing the reactants in an aqueous or alcoholic solution. Alternatively, the synthesis can be performed by heating the reactant mixture to high temperatures, often between 150 and 220°C, sometimes in the absence of a catalyst.

Despite its utility, the classical Friedlander synthesis for 1,8-naphthyridines suffers from several significant limitations. These drawbacks include the frequent need for harsh reaction conditions such as high temperatures, which can limit the functional group tolerance of the substrates. Many of the reported methods are also plagued by long reaction times, lower-than-desired product yields, and the use of hazardous or expensive acid and base catalysts that often cannot be recovered or reused. These factors not only contribute to environmental pollution but also complicate industrial-scale synthesis.

Green Chemistry Approaches via Friedlander Reaction (e.g., PEG-400, Catalyst-Free Conditions, Aqueous Media, Ionic Liquids)

In response to the limitations of classical methods, significant research has focused on developing more environmentally benign and efficient "green" approaches for the Friedlander synthesis of 1,8-naphthyridines. These modern methodologies prioritize milder conditions, reduced waste, and the use of non-toxic, reusable, or biodegradable materials.

Polyethylene Glycol (PEG-400): PEG-400 has been utilized as a green reaction medium for multicomponent syntheses of novel spiro-(1,8)-naphthyridine derivatives. Its properties as a non-toxic, biodegradable, and recyclable solvent make it an attractive alternative to conventional volatile organic solvents.

Catalyst-Free and Solvent-Free Conditions: The synthesis of 1,8-naphthyridines has been achieved under solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding. For instance, the condensation of 2-aminonicotinaldehyde with various carbonyl compounds has been successfully catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free microwave conditions, offering rapid reaction times and high yields. Similarly, cerium(III) chloride heptahydrate (CeCl₃·7H₂O) has been employed as a reusable catalyst for the same reaction under solvent-free grinding conditions at room temperature, providing operational simplicity and avoiding hazardous solvents.

Aqueous Media: Water is an ideal green solvent due to its abundance, non-toxicity, and safety. The Friedlander reaction has been successfully adapted to aqueous media. Researchers have demonstrated the gram-scale synthesis of 1,8-naphthyridines in water, which is particularly advantageous as many of the reactants are water-soluble. This approach often eliminates the need for metal-based catalysts, further enhancing its green credentials. For example, the reaction of 2-aminonicotinaldehyde with a variety of carbonyl compounds proceeds in high yield using water as the sole solvent.

Ionic Liquids (ILs): Ionic liquids have emerged as versatile green alternatives, functioning as both solvents and catalysts. Basic ILs, such as 1,3-dibutyl-2-methylimidazolium imidazolide (B1226674) ([Bmmim][Im]), have been shown to be highly effective and reusable catalysts for the Friedlander reaction under solvent-free conditions. Another notable example is the use of choline hydroxide (ChOH), an inexpensive, non-toxic, and water-soluble ionic liquid, as a metal-free catalyst for the synthesis of substituted 1,8-naphthyridines in water. This method provides excellent yields under mild conditions, and the catalyst can be easily separated from the reaction mixture.

Table 1: Comparison of Green Friedlander Methodologies for 1,8-Naphthyridine Synthesis

| Methodology | Catalyst | Solvent | Conditions | Advantages | Yields | Reference |

|---|---|---|---|---|---|---|

| Microwave | DABCO | Solvent-Free | Microwave Irradiation | Rapid, Solvent-Free | Good | |

| Grinding | CeCl₃·7H₂O | Solvent-Free | Room Temperature | Simple, Avoids Solvents | High | |

| Aqueous | None / LiOH·H₂O | Water | Heating | Eco-friendly, Safe | Moderate to High | |

| Ionic Liquid | Choline Hydroxide | Water | 50 °C | Metal-free, Reusable | >90% | |

| Ionic Liquid | [Bmmim][Im] | Ionic Liquid (as solvent) | 80 °C | Reusable, Solvent-Free | High |

Mechanism of the Friedlander Reaction in 1,8-Naphthyridine Formation

The mechanism of the Friedlander reaction for the synthesis of 1,8-naphthyridines can proceed through two primary pathways, depending on whether the reaction is base- or acid-catalyzed. The key starting materials are a 2-amino-3-carbonylpyridine (e.g., 2-aminonicotinaldehyde) and a compound with an α-methylene group adjacent to a carbonyl functionality (e.g., a ketone).

In the commonly accepted base-catalyzed mechanism, the reaction initiates with the deprotonation of the α-carbon of the ketone by a base, generating a nucleophilic enolate (carbanion). This enolate then attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde in an aldol (B89426) addition step, forming an aldol adduct. This intermediate subsequently undergoes dehydration (elimination of a water molecule) to yield a more stable, conjugated α,β-unsaturated carbonyl compound. The final step is an intramolecular cyclization where the amino group attacks the β-carbon of the unsaturated system, followed by aromatization through the elimination of a second water molecule to form the stable 1,8-naphthyridine ring system.

An alternative pathway begins with the formation of a Schiff base (imine) between the amino group of the 2-aminonicotinaldehyde and the carbonyl group of the ketone. This is followed by an intramolecular aldol-type reaction where the enolizable α-carbon of the ketone moiety attacks the imine carbon, leading to a cyclized intermediate. Subsequent dehydration leads to the final 1,8-naphthyridine product. Computational studies involving choline hydroxide as a catalyst in aqueous media suggest that hydrogen bonding between the catalyst and reactants plays a pivotal role in stabilizing transition states and facilitating the reaction.

Grignard Reagent Applications in 1,8-Naphthyridine Construction

While not a classical method for constructing the parent 1,8-naphthyridine ring from acyclic precursors, Grignard reagents are instrumental in the synthesis of substituted naphthyridine isomers, demonstrating their utility in building complex heterocyclic frameworks. A notable application is the robust and scalable synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives.

In this multi-step approach, the key transformation involves the addition of a Grignard reagent (R-MgX) to the nitrile group of 4-amino-2-chloronicotinonitrile. This addition reaction converts the nitrile into an intermediate imine, which upon acidic workup (acidolysis) hydrolyzes to a ketone. The resulting 1-(4-amino-2-chloropyridin-3-yl)-2-substituted-ethan-1-one intermediate possesses all the necessary components for the final cyclization. The construction of the second ring is then achieved through cyclocondensation, typically by heating with an orthoformate like triethyl orthoformate, which provides the final carbon atom needed to close the ring and form the 1,6-naphthyridin-4-one scaffold.

This methodology allows for the convenient introduction of a wide variety of alkyl and aryl substituents at the 3-position of the naphthyridine core, dictated by the choice of the initial Grignard reagent. The practicality of this route has been demonstrated on a 100-gram scale, highlighting its applicability for preparing significant quantities of these valuable compounds for further research.

Pictet-Spengler Reactions for Thieno/Furo-[2,3-c]naphthyridine Derivatives

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a new ring. It is a cornerstone for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines. While a direct application to form a 1,8-naphthyridine core is not typical, the principles of the reaction are employed in the synthesis of related fused heterocyclic systems like furo-pyridines.

For instance, a method for synthesizing 4-substituted tetrahydrofuro[3,2-c]pyridines has been developed using a Pictet-Spengler approach. The synthesis starts with the condensation of 2-(5-methylfuran-2-yl)ethanamine with an aromatic aldehyde. The resulting imine, in the presence of an acid catalyst, undergoes an intramolecular cyclization where the electron-rich furan (B31954) ring acts as the nucleophile, attacking the electrophilic iminium ion to close the pyridine ring and form the fused tetrahydrofuro[3,2-c]pyridine system.

The synthesis of thieno-naphthyridine systems, such as thieno[2,3-b]naphthyridines, generally proceeds through different pathways. One reported method involves the reaction of a 1,6-naphthyridine-2(1H)-thione derivative with halo ketones or halo esters. This initial reaction forms a thioether intermediate, which then undergoes an intramolecular cyclization to construct the fused thiophene (B33073) ring, yielding the target thieno[2,3-b]naphthyridine.

One-Pot Multicomponent Reactions for 1,8-Naphthyridine Analogues

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like 1,8-naphthyridine analogues from simple, readily available starting materials in a single synthetic operation. These reactions are characterized by high atom economy and operational simplicity, avoiding the need to isolate intermediates.

A common and effective MCR for 1,8-naphthyridine derivatives is a three-component condensation. This reaction typically involves a substituted 2-aminopyridine, an aromatic aldehyde, and an active methylene compound such as malononitrile (B47326) or a cyanoacetate (B8463686) ester. The reaction can be catalyzed by various catalysts, including Lewis acids like N-bromosulfonamides or ammonium (B1175870) metavanadate, under mild, room-temperature conditions. The process is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 2-aminopyridine, and subsequent intramolecular cyclization and aromatization to furnish the final 1,8-naphthyridine product.

Four-component reactions have also been developed, further increasing the molecular complexity and diversity of the resulting products in a single step. These reactions allow for the rapid assembly of highly substituted 1,8-naphthyridine cores under mild and often catalyst-free conditions.

Table 2: Examples of One-Pot Multicomponent Syntheses of 1,8-Naphthyridines

| Components | Catalyst | Solvent | Conditions | Product Type | Yields | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine, Aromatic Aldehyde, Malononitrile | Ammonium Metavanadate | Methanol | Room Temp. | 2-Amino-4-aryl-3-cyano-naphthyridine | Up to 89% | |

| 2-Aminopyridine, Aldehyde, Malononitrile/Cyanoacetate | N-Bromosulfonamide | Acetonitrile (B52724) | Room Temp. | Substituted 1,8-Naphthyridines | 65-90% | |

| 2-Chloroquinoline-3-carbaldehyde, Phosphonium ylide, Ketene N,S-acetal, Amine | None | Ethanol | Reflux | Highly Substitutednaphthyridin-ethanones | High |

Aza-Wittig and Staudinger Reactions in Naphthyridine Synthesis

The Staudinger reaction and the subsequent aza-Wittig reaction represent a powerful tandem strategy for the formation of nitrogen-containing heterocycles. The sequence begins with the Staudinger reaction, where an organic azide (B81097) reacts with a tertiary phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane (also known as an aza-ylide). researchgate.netacs.org This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to a phosphazide (B1677712) intermediate which then extrudes dinitrogen gas to yield the iminophosphorane. acs.org

The iminophosphorane is a versatile intermediate. While its hydrolysis leads to a primary amine (the Staudinger reduction), its real synthetic power in this context lies in the aza-Wittig reaction. tandfonline.com Here, the iminophosphorane reacts with a carbonyl compound, such as an aldehyde or ketone, in a manner analogous to the Wittig reaction, to form an imine and a phosphine oxide byproduct. nih.govwikipedia.org

This methodology can be ingeniously applied to the synthesis of the 1,8-naphthyridine core. In a key strategy, a suitably functionalized pyridine derivative bearing both an azide and a carbonyl group can undergo an intramolecular Staudinger/aza-Wittig reaction sequence. For example, a 2-azidopyridine-3-carboxaldehyde derivative can be treated with triphenylphosphine to generate the corresponding iminophosphorane in situ. This intermediate then undergoes a subsequent intramolecular aza-Wittig reaction between the newly formed iminophosphorane and the adjacent aldehyde group, leading to the formation of the second pyridine ring and completing the 1,8-naphthyridine scaffold. nih.gov This tandem process, often involving an electrocyclic ring closure, provides a direct route to substituted 1,8-naphthyridines under relatively mild conditions. nih.gov

Targeted Synthesis of this compound and Related Dimethylated 1,8-Naphthyridines

The synthesis of specifically substituted 1,8-naphthyridines, such as dimethylated derivatives, often relies on classical condensation reactions that build the second pyridine ring onto an existing, appropriately substituted pyridine precursor. The substitution pattern of the final product is dictated by the starting materials.

Multi-Step Conversions to this compound

A representative and effective strategy for the synthesis of asymmetrically substituted 1,8-naphthyridines like this compound is the Friedländer annulation. ekb.egconnectjournals.com This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde with a carbonyl compound containing an α-methylene group (e.g., a ketone). connectjournals.comnih.gov

Reaction Scheme: Friedländer Synthesis of this compound

The primary challenge in this multi-step synthesis is the preparation of the 2-amino-5-methylpyridine-3-carbaldehyde intermediate. A plausible synthetic route to this precursor can be envisioned starting from commercially available 2-amino-5-methylpyridine. This would typically involve steps such as ortho-lithiation or formylation via other directed metalation strategies to introduce the aldehyde group at the C-3 position. Careful control of reaction conditions is crucial to ensure correct regioselectivity. Once the key aldehyde precursor is obtained, the final Friedländer condensation with acetone can be carried out, often under acid or base catalysis, to yield the target this compound. nih.gov

Formation of 2,7-Dimethyl-1,8-naphthyridine-4-(1H)-one

The synthesis of 4-oxo-1,8-naphthyridine derivatives, also known as 1,8-naphthyridin-4-ones, is commonly achieved through the Conrad-Limpach synthesis. researchgate.netgoogle.com This method involves the condensation of a 2-aminopyridine derivative with a β-ketoester, followed by a high-temperature thermal cyclization. google.comsemanticscholar.org

To synthesize 2,7-dimethyl-1,8-naphthyridine-4-(1H)-one, the reaction starts with 2-amino-6-methylpyridine (B158447) and ethyl acetoacetate. The initial step is the formation of an enamine intermediate via condensation, which is then subjected to thermal cyclization, typically in a high-boiling solvent like diphenyl ether or mineral oil, at temperatures around 250 °C. google.com This high-energy step facilitates the electrocyclic ring closure, which, after tautomerization, yields the final 4-hydroxy-2,7-dimethyl-1,8-naphthyridine, which exists in equilibrium with its more stable keto tautomer, 2,7-dimethyl-1,8-naphthyridine-4-(1H)-one.

Table 1: Conrad-Limpach Synthesis of 2,7-Dimethyl-1,8-naphthyridine-4-(1H)-one

| Step | Reactant 1 | Reactant 2 | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1 | 2-Amino-6-methylpyridine | Ethyl acetoacetate | Acid or base catalysis | Enamine adduct |

Functionalization Methodologies for 2-Methyl- and 2,7-Dimethyl-1,8-naphthyridine (B83737)

Once the methylated 1,8-naphthyridine core is synthesized, the methyl groups offer valuable handles for further chemical modification. The methyl groups at the C2 and C7 positions are activated due to their proximity to the electron-withdrawing pyridine nitrogen atom, making their α-protons acidic and susceptible to deprotonation.

This reactivity allows for a range of functionalization reactions:

Condensation Reactions: Deprotonation with a strong base (e.g., n-butyllithium or LDA) generates a nucleophilic carbanion. This can then react with various electrophiles. For instance, reaction with aldehydes (a Knoevenagel-type condensation) can introduce styryl or other vinyl groups. prepchem.com

Direct Methylation: A practical method for the direct α-methylation of 1,8-naphthyridines has been developed using dimethyl sulfoxide (B87167) (DMSO) as a convenient and environmentally friendly methyl source under mild, transition-metal-free conditions. nih.gov

Oxidation: The methyl groups can be oxidized to introduce other functional groups. For example, oxidation with selenium dioxide (SeO₂) can convert a methyl group into an aldehyde (carboxaldehyde), providing a key intermediate for further derivatization. connectjournals.com

These functionalization strategies significantly expand the chemical diversity of derivatives that can be accessed from simple methylated 1,8-naphthyridine precursors. prepchem.com

Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines

The synthesis of 2,7-difunctionalized-1,8-naphthyridines often begins with a pre-formed naphthyridine core that can be elaborated at the 2 and 7 positions. A common starting material is 2,7-dichloro-1,8-naphthyridine, which can be prepared from the corresponding naphthyridinedione. The chlorine atoms are good leaving groups and can be displaced by a variety of nucleophiles.

Table 2: Nucleophilic Substitution Reactions for 2,7-Difunctionalization

| Starting Material | Nucleophile | Product Functional Groups | Reference |

|---|---|---|---|

| 2,7-Dichloro-1,8-naphthyridine | Alkylamines (e.g., methylamine) | 2,7-Di(alkylamino) | google.com |

| 2,7-Dichloro-1,8-naphthyridine | Sodium alkoxides | 2,7-Dialkoxy | google.com |

Another approach involves building the functionalized naphthyridine from a functionalized pyridine. For instance, starting from 2-amino-7-methyl-1,8-naphthyridine, the methyl group can be oxidized to an aldehyde. This aldehyde can then be reduced to a hydroxymethyl group or converted to other functionalities, resulting in compounds like 2-amino-7-hydroxymethyl-1,8-naphthyridine and 2-amino-1,8-naphthyridine-7-carboxaldehyde. connectjournals.com These methods provide a versatile toolkit for creating a library of 2,7-difunctionalized-1,8-naphthyridines for various applications. amazonaws.com

Stereoselective Synthetic Approaches to Chiral Dimethylated 1,8-Naphthyridine Derivatives

The development of stereoselective methods for the synthesis of chiral 1,8-naphthyridines is an emerging area of interest, driven by the need for enantiomerically pure compounds in pharmaceutical and materials science applications. Chirality can be introduced in several ways:

Asymmetric Catalysis: A catalytic asymmetric version of the Staudinger/aza-Wittig reaction has been developed for the desymmetrization of ketones to produce nitrogen heterocycles with a chiral quaternary center. ekb.eg This approach utilizes a chiral phosphine catalyst to control the stereochemical outcome of the cyclization. While not yet specifically reported for dimethylated 1,8-naphthyridines, this principle could potentially be adapted.

Chiral Auxiliaries and Substrates: Attaching a chiral auxiliary to the starting materials can direct the stereochemical course of the cyclization reactions. Alternatively, using chiral, enantiopure starting materials, such as a chiral ketone in a Friedländer synthesis, would lead to the formation of a chiral, diastereomerically enriched naphthyridine product.

Atroposelective Synthesis: 1,8-Naphthyridine-based scaffolds themselves have been used as chiral ligands to induce axial chirality in other molecules. This highlights the stereochemical importance of the naphthyridine structure and suggests that, with appropriate bulky substituents, it may be possible to synthesize atropisomeric 1,8-naphthyridine derivatives where rotation around a C-C or C-N bond is restricted, creating a stable chiral axis.

These advanced synthetic strategies are paving the way for the creation of novel, enantiomerically pure dimethylated 1,8-naphthyridine derivatives with potential applications in asymmetric catalysis and as chiral probes.

Derivatization and Scaffold Modification

The reactivity of the 1,8-naphthyridine core allows for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives. The presence of methyl groups, as in this compound, offers additional sites for functionalization.

The electronic properties of the 1,8-naphthyridine ring system influence its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atoms decrease the electron density of the carbon atoms in the rings, making them susceptible to nucleophilic attack. Conversely, the nitrogen atoms themselves can undergo electrophilic attack.

N-1 Position: The nitrogen at position 1 can be targeted by electrophiles. For instance, N-oxidation of the 1,8-naphthyridine ring can be achieved using oxidizing agents such as peroxy acids. This modification can alter the electronic properties of the ring system and provide a handle for further functionalization. The resulting N-oxides can undergo deoxygenation or rearrangement reactions. acs.org

C-3 Position: The methyl group at the C-3 position is a key site for derivatization. It can potentially be functionalized through oxidation to an aldehyde or carboxylic acid, which can then be converted to a variety of other functional groups. Furthermore, direct α-methylation of 1,8-naphthyridine derivatives has been achieved using DMSO as a methylation reagent, suggesting the reactivity of positions alpha to the nitrogen atoms. researchgate.netrsc.org

C-5 and C-7 Positions: The C-5 and C-7 positions are also susceptible to chemical modification. Halogenation, such as bromination or chlorination, can introduce a useful functional group for subsequent cross-coupling reactions, allowing for the introduction of aryl, alkyl, or other substituents. acs.org Additionally, nucleophilic aromatic substitution reactions can occur at these positions, particularly if an activating group is present on the ring.

| Position | Type of Modification | Potential Reagents | Resulting Functional Group |

| N-1 | N-Oxidation | m-CPBA, H2O2 | N-oxide |

| C-3 | Methyl group oxidation | KMnO4, SeO2 | Carboxylic acid, Aldehyde |

| C-5 | Halogenation | NBS, NCS | Bromo, Chloro |

| C-7 | Halogenation | NBS, NCS | Bromo, Chloro |

Naphthyridine-3-carboxamide derivatives are a class of compounds with recognized biological potential. uobaghdad.edu.iqresearchgate.net The synthesis of 3-carboxamide derivatives of this compound can be envisioned through several synthetic routes. One plausible approach involves the initial oxidation of the 3-methyl group to a carboxylic acid. This can be achieved using strong oxidizing agents like potassium permanganate. The resulting 6-methyl-1,8-naphthyridine-3-carboxylic acid can then be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride. researchgate.net Subsequent reaction with an appropriate amine would yield the desired 3-carboxamide derivative.

Alternatively, a multi-step synthesis starting from a suitable 2-aminopyridine precursor can be employed. For example, the reaction of a 2-aminopyridine with diethyl 2-(ethoxymethylene)malonate can lead to the formation of a 1,8-naphthyridine-3-carboxylate ester, which can then be hydrolyzed to the carboxylic acid and subsequently converted to the carboxamide. researchgate.netresearchgate.net

Table of Potential Synthesis Steps for this compound-3-carboxamide:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Oxidation of 3-methyl group | KMnO4 | 6-Methyl-1,8-naphthyridine-3-carboxylic acid |

| 2 | Formation of acyl chloride | SOCl2 | 6-Methyl-1,8-naphthyridine-3-carbonyl chloride |

| 3 | Amidation | R-NH2 | This compound-3-carboxamide derivative |

The introduction of a nitrile group at the C-3 position of the this compound scaffold can be a valuable synthetic modification. Nitrile-containing 1,8-naphthyridine analogues have been investigated for their biological activities. nih.gov The synthesis of 3-cyano-6-methyl-1,8-naphthyridine could potentially be achieved through the dehydration of a corresponding 3-carboxamide derivative using a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.

Another synthetic strategy involves a multi-component condensation reaction. A three-component reaction of a substituted 2-aminopyridine, an aldehyde, and a nitrile-containing active methylene compound like malononitrile or ethyl cyanoacetate can lead to the formation of substituted 1,8-naphthyridine-3-carbonitriles in a single step. organic-chemistry.org This approach offers an efficient route to these derivatives.

Table of Potential Synthetic Routes to 3-Cyano-6-methyl-1,8-naphthyridine:

| Route | Starting Materials | Key Reaction |

| 1 | 6-Methyl-1,8-naphthyridine-3-carboxamide | Dehydration |

| 2 | 5-Methyl-2-aminopyridine, Acetaldehyde, Malononitrile | Three-component condensation |

The methyl groups of this compound are expected to be sufficiently acidic to participate in condensation reactions with aldehydes, a reaction known as the Knoevenagel condensation. sigmaaldrich.comrsc.org This reaction would lead to the formation of styryl-like conjugates, which can significantly extend the conjugation of the aromatic system. The reaction is typically catalyzed by a base, such as piperidine or an alkali metal hydroxide.

The Knoevenagel condensation of this compound with an aromatic aldehyde, such as benzaldehyde, would likely proceed by the deprotonation of one of the methyl groups to form a carbanion. This carbanion would then act as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration would yield the styryl-1,8-naphthyridine derivative. It is plausible that both the 3-methyl and 6-methyl groups could react, potentially leading to a mixture of mono- and di-styryl products, depending on the reaction conditions. researchgate.netnih.govresearchgate.net

General Reaction Scheme for Knoevenagel Condensation:

This compound + Aromatic Aldehyde --(Base)--> Styryl-3,6-dimethyl-1,8-naphthyridine

The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b] nih.govresearchgate.netnaphthyridines, from a this compound scaffold would require the introduction of appropriate functional groups to facilitate the annulation of the pyrazole (B372694) ring. A common strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 3-aminopyridine (B143674) derivative with a 1,3-dicarbonyl compound or a related species. nih.govmdpi.comcdnsciencepub.com

Therefore, a plausible synthetic route would first involve the amination of the this compound ring, for example at the C-2 or C-4 position. This could potentially be achieved through a Chichibabin amination reaction or by nucleophilic substitution of a pre-installed leaving group. The resulting amino-3,6-dimethyl-1,8-naphthyridine could then be reacted with a suitable 1,3-dicarbonyl compound, such as acetylacetone, in the presence of an acid or base catalyst to construct the fused pyrazole ring. nih.govarkat-usa.org The regioselectivity of the cyclization would depend on the reaction conditions and the nature of the substituents.

Table of Proposed Steps for Pyrazolo[3,4-b] nih.govresearchgate.netnaphthyridine Synthesis:

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Amination of this compound | e.g., Sodamide (Chichibabin) | Amino-3,6-dimethyl-1,8-naphthyridine |

| 2 | Cyclocondensation | 1,3-Dicarbonyl compound | Dimethyl-pyrazolo[3,4-b] nih.govresearchgate.netnaphthyridine |

Advanced Spectroscopic Methodologies for Structural Elucidation of Dimethylated 1,8 Naphthyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it offers a detailed map of the atoms within a molecule and their connectivity. Although specific experimental spectra for 3,6-Dimethyl-1,8-naphthyridine are not widely published, its spectral characteristics can be predicted based on the known effects of substituents on the 1,8-naphthyridine (B1210474) core.

The ¹H NMR spectrum of this compound is expected to be distinct and informative. The molecule's C₂ symmetry (if viewed down the central C4a-C8a bond axis) simplifies the spectrum. It should feature signals corresponding to two types of aromatic protons and two distinct methyl groups.

The protons on the naphthyridine rings are deshielded due to the ring current effect and the electron-withdrawing nature of the nitrogen atoms, causing them to appear at a high chemical shift (downfield), typically in the range of δ 7.0-9.0 ppm. The methyl protons are shielded and would appear upfield, generally between δ 2.0-3.0 ppm.

The expected signals and their coupling patterns are as follows:

Aromatic Protons: Four aromatic protons are present. H-2 and H-7 are chemically equivalent, as are H-4 and H-5.

The H-4 and H-5 protons would likely appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.

The H-2 and H-7 protons are adjacent to H-4 and H-5, respectively, but since H-4 and H-5 are equivalent, a complex splitting might be simplified. However, more typically, H-2 would show a doublet due to coupling with H-4, and H-4 would show a doublet due to coupling with H-2. The same would apply to H-7 and H-5.

Methyl Protons:

The two methyl groups at positions C-3 and C-6 are chemically equivalent due to the molecule's symmetry.

These protons are not coupled to any other protons, so they would appear as a sharp singlet, integrating to six protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-7 | ~8.5 - 9.0 | Doublet (d) | ~4.0 - 5.0 |

| H-4, H-5 | ~7.2 - 7.6 | Doublet (d) | ~4.0 - 5.0 |

| 3-CH₃, 6-CH₃ | ~2.5 - 2.8 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of five distinct signals would be expected due to the molecular symmetry: three for the aromatic carbons and two for the methyl-substituted and bridgehead quaternary carbons, plus one signal for the two equivalent methyl carbons.

Aromatic and Heteroaromatic Carbons: These carbons resonate in the downfield region (δ 120-160 ppm). The carbons directly bonded to nitrogen (C-2, C-7, and the bridgehead C-8a) are the most deshielded.

Methyl Carbons: The carbons of the methyl groups are highly shielded and will appear in the upfield region of the spectrum (δ 20-30 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C-2, C-7 | ~150 - 155 | CH |

| C-3, C-6 | ~135 - 140 | Quaternary |

| C-4, C-5 | ~120 - 125 | CH |

| C-4a, C-8a | ~155 - 160 | Quaternary |

| 3-CH₃, 6-CH₃ | ~20 - 25 | CH₃ |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

While this compound is a planar, achiral molecule, advanced 2D NMR techniques would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent aromatic protons, showing a cross-peak between the signals for H-2/H-7 and H-4/H-5.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the H-2/H-7 proton signal to the C-2/C-7 carbon signal, the H-4/H-5 proton signal to the C-4/C-5 carbon signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It would be essential for assigning the quaternary carbons. For instance, the methyl protons (at C-3/C-6) should show correlations to the C-3/C-6 quaternary carbons and the C-2/C-7 and C-4/C-5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For this planar molecule, NOESY would show through-space correlations between nearby protons. Significant cross-peaks would be expected between the methyl protons and the adjacent aromatic protons (H-2, H-4, H-5, H-7), confirming their proximity in the structure.

Infrared (IR) and Raman Spectroscopic Investigations

The IR and Raman spectra of this compound would be characterized by several key vibrational modes.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3100-3000 cm⁻¹ region. The aliphatic C-H stretching from the methyl groups would be observed between 3000-2850 cm⁻¹.

Ring Stretching: The characteristic stretching vibrations of the aromatic C=C and C=N bonds within the naphthyridine ring system would produce a series of sharp, medium-to-strong intensity bands in the 1650-1400 cm⁻¹ region. These bands are often diagnostic for aromatic and heteroaromatic compounds.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds would be present. The out-of-plane ("oop") bending modes in the 900-675 cm⁻¹ region can be particularly useful for confirming the substitution pattern of the aromatic rings. The methyl C-H bending (scissoring and rocking) vibrations are expected around 1460 cm⁻¹ and 1380 cm⁻¹.

Table 3: Predicted Major Vibrational Modes for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |

| 3000 - 2850 | Aliphatic (Methyl) C-H Stretch | Medium |

| 1650 - 1550 | Aromatic C=N Ring Stretch | Strong |

| 1550 - 1400 | Aromatic C=C Ring Stretch | Strong-Medium |

| ~1460 | Methyl C-H Asymmetric Bend | Medium |

| ~1380 | Methyl C-H Symmetric Bend | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong-Medium |

Analysis of Intermolecular Interactions via Vibrational Spectroscopy

In the solid state, molecules of this compound can interact through weak intermolecular forces, such as van der Waals forces and potential π-π stacking between the planar aromatic rings. These interactions can influence the vibrational spectra.

π-π Stacking: When aromatic rings stack in a crystal lattice, the delocalized π-electron systems interact. This can lead to slight shifts in the frequencies of the aromatic ring stretching modes, typically to lower wavenumbers (a red shift), and may cause splitting of certain bands compared to the spectrum in a dilute solution where such interactions are minimal.

Crystal Packing Effects: The specific arrangement of molecules in the crystal (polymorphism) can lead to different vibrational spectra for the same compound in different solid forms. This is because the local environment and intermolecular forces experienced by each molecule would differ, affecting the bond vibrational energies. Analysis of these subtle spectral changes can therefore provide insight into the solid-state packing and intermolecular organization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound (C₁₀H₁₀N₂), the molecular ion peak (M⁺•) is expected to appear at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass, confirming its elemental composition.

Upon electron ionization, the molecule undergoes predictable fragmentation, yielding ions that are characteristic of its structure. The primary fragmentation pathways for aromatic and heterocyclic compounds often involve the cleavage of the most labile bonds and the loss of stable neutral molecules.

Key Expected Fragmentation Pathways:

Molecular Ion (M⁺•): The peak corresponding to the intact molecule after the loss of one electron. For C₁₀H₁₀N₂, this would be at approximately m/z 158.

Loss of a Methyl Radical ([M-15]⁺): The most anticipated fragmentation is the loss of a methyl radical (•CH₃) via benzylic cleavage. This results in a highly stable, resonance-delocalized cation, which is often the most abundant ion in the spectrum (the base peak).

Loss of Acetonitrile (B52724) ([M-41]⁺): Ring fragmentation could lead to the expulsion of a stable neutral molecule like acetonitrile (CH₃CN), a common pathway for methylated nitrogen heterocycles.

Loss of Hydrogen Cyanide ([M-27]⁺): A characteristic fragmentation for pyridine (B92270) and its fused-ring derivatives is the loss of hydrogen cyanide (HCN), which may occur after initial methyl group cleavage.

While detailed experimental spectra for this compound are not widely published, the theoretical fragmentation pattern can be summarized as follows.

| m/z (Predicted) | Proposed Fragment Structure | Formula of Fragment | Notes |

|---|---|---|---|

| 158 | [C₁₀H₁₀N₂]⁺• | C₁₀H₁₀N₂ | Molecular Ion (M⁺•) |

| 143 | [C₉H₇N₂]⁺ | C₉H₇N₂ | Loss of a methyl radical (•CH₃). Expected to be the base peak. |

| 117 | [C₈H₇N]⁺• | C₈H₇N | Possible loss of acetonitrile (CH₃CN) from the molecular ion. |

| 116 | [C₈H₆N]⁺ | C₈H₆N | Loss of HCN from the [M-15]⁺ fragment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, providing information about the electronic transitions within a molecule. The 1,8-naphthyridine core is a conjugated aromatic system, which gives rise to characteristic absorption bands.

The absorption of UV radiation by this compound promotes electrons from lower-energy molecular orbitals (typically π orbitals) to higher-energy anti-bonding orbitals (π* orbitals). The primary electronic transitions observed for this type of conjugated system are π → π* transitions. The presence of methyl groups, which act as auxochromes (electron-donating groups), can subtly influence the energy of these transitions and thus the position of the absorption maxima.

The UV-Vis spectrum of a compound is characterized by its wavelengths of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) at each maximum.

Absorption Maxima (λₘₐₓ): This value indicates the wavelength at which the molecule absorbs light most strongly. For conjugated systems like 1,8-naphthyridine, multiple bands corresponding to different π → π* transitions are typically observed. Research on related 1,8-naphthyridine derivatives suggests that significant absorption occurs in the UV region, often between 300 and 350 nm. sigmaaldrich.com

Molar Absorptivity (ε): This constant is a measure of how strongly the molecule absorbs light at a specific wavelength. It is determined by the Beer-Lambert Law. High molar absorptivity values (typically > 10,000 L mol⁻¹ cm⁻¹) are characteristic of allowed π → π* transitions in conjugated systems.

Although specific experimental data for this compound is scarce, a representative data table would present these key parameters.

| Solvent | λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |

|---|---|---|---|

| Ethanol | (Value not available) | (Value not available) | π → π |

| Ethanol | (Value not available) | (Value not available) | π → π |

The UV-Vis absorption profile of this compound is directly linked to its electronic structure. The molecule consists of two fused pyridine rings, creating a planar, bicyclic aromatic system with delocalized π-electrons spread across the ten atoms of the naphthyridine core. This extensive conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The energy required for the π → π* transition corresponds to the energy of photons in the ultraviolet region. The methyl groups attached at the 3- and 6-positions act as weak electron-donating groups through hyperconjugation. This effect can slightly raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap. A smaller energy gap results in the absorption of longer-wavelength light, leading to a bathochromic (or red) shift in the absorption maxima compared to the unsubstituted 1,8-naphthyridine parent compound. The specific positions of the methyl groups influence the electron density distribution in the ring and, consequently, the precise energies of the electronic transitions.

Crystallographic Analysis and Solid State Structural Characterization

Single Crystal X-ray Diffraction Studies of 3,6-Dimethyl-1,8-naphthyridine and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. unimi.it An SCXRD study of this compound would provide a wealth of structural information. For instance, studies on the isomeric compound, 2,7-Dimethyl-1,8-naphthyridine (B83737), have revealed detailed insights into its molecular and supramolecular structure. nih.goviucr.org

Determination of Molecular Geometry and Bond Parameters

The primary result from an SCXRD experiment is the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For this compound, this would involve determining the lengths of all carbon-carbon and carbon-nitrogen bonds within the fused pyridine (B92270) rings and the bonds involving the methyl substituents. This data is crucial for understanding the electronic distribution and hybridization within the aromatic system.

Table 1: Hypothetical Bond Parameters for this compound

| Bond | Expected Length (Å) | Bond | Expected Angle (°) |

|---|---|---|---|

| N1-C2 | ~1.34 | C2-N1-C8a | ~117 |

| C2-C3 | ~1.41 | N1-C2-C3 | ~123 |

| C3-C4 | ~1.37 | C2-C3-C4 | ~119 |

| C4-C4a | ~1.40 | C3-C4-C4a | ~120 |

| N8-C7 | ~1.34 | C7-N8-C8a | ~117 |

| C6-C7 | ~1.41 | N8-C7-C6 | ~123 |

Note: This table is for illustrative purposes and contains expected values based on related structures. Actual experimental data is required for confirmation.

Analysis of Ring Planarity and Dihedral Angles in Fused Systems

The 1,8-naphthyridine (B1210474) core is a fused heterocyclic system. An important aspect of its structural analysis is the degree of planarity. The dihedral angle between the two fused pyridine rings would be calculated. In the case of 2,7-Dimethyl-1,8-naphthyridine, this dihedral angle was found to be very small, at 0.42(3)°, indicating an almost perfectly planar molecule. nih.goviucr.org A similar near-planar geometry would be expected for the 3,6-dimethyl isomer, though minor puckering could be induced by crystal packing forces.

Identification of Intermolecular Interactions in the Crystal Lattice (e.g., C-H···N, C-H···π Hydrogen Bonds)

The way molecules arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. In naphthyridine structures, weak hydrogen bonds such as C-H···N and C-H···π interactions are common and play a critical role in stabilizing the crystal lattice. nih.goviucr.org For this compound, one would expect to find C-H bonds from the methyl groups or the aromatic rings acting as hydrogen bond donors to the nitrogen atoms of neighboring molecules. C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, are also frequently observed. nih.gov

Investigation of Supramolecular Synthons and Packing Motifs

The recurring patterns of intermolecular interactions are known as supramolecular synthons. Identifying these synthons is key to understanding and predicting crystal structures. In the crystal structure of 2,7-Dimethyl-1,8-naphthyridine, intermolecular C—H···N hydrogen bonds link molecules into infinite chains, creating recognizable R²₂(8) ring motifs. nih.goviucr.org A similar analysis for this compound would identify the primary synthons responsible for its self-assembly into a crystalline solid.

Co-Crystallization Studies and Crystal Engineering of Naphthyridine Adducts

Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. google.com Co-crystallization is a primary technique used in this field, where a target molecule (like this compound) is crystallized with a second molecule (a "coformer") to create a new crystalline phase with potentially altered properties.

The nitrogen atoms in the 1,8-naphthyridine scaffold are effective hydrogen bond acceptors, making the molecule an excellent candidate for forming co-crystals with hydrogen bond donors like carboxylic acids or phenols. Such studies would explore how this compound forms predictable supramolecular heterosynthons with various coformers, leading to the construction of diverse supramolecular architectures. While general studies on naphthyridine co-crystals exist, specific examples involving the 3,6-dimethyl isomer are not currently documented.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal.

Theoretical and Computational Chemistry Studies on Dimethylated 1,8 Naphthyridines

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. By approximating the electron density, DFT methods like B3LYP can accurately predict a wide range of molecular characteristics. researchgate.netnih.gov

The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,6-Dimethyl-1,8-naphthyridine, DFT calculations performed with basis sets such as 6-311++G(d,p) are used to predict its equilibrium geometry. nih.gov

The resulting optimized structure is expected to be largely planar due to the aromatic nature of the fused pyridine (B92270) rings. This planarity is a common feature of the 1,8-naphthyridine (B1210474) core. Experimental crystallographic studies on the related isomer, 2,7-Dimethyl-1,8-naphthyridine (B83737), confirm that the dihedral angle between the two pyridine rings is nearly zero, at just 0.42°. nih.gov DFT calculations would provide precise theoretical values for bond lengths, bond angles, and dihedral angles for the 3,6-dimethyl isomer. Conformational analysis for this relatively rigid molecule primarily involves the orientation of the methyl group hydrogen atoms.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-N Bond Length | Bond distance within the pyridine rings | ~1.34 Å |

| C-C Bond Length | Bond distance within the aromatic system | ~1.40 Å |

| C-C (Methyl) Bond Length | Bond between ring carbon and methyl carbon | ~1.51 Å |

| C-N-C Angle | Bond angle within the pyridine rings | ~117° |

| Ring Dihedral Angle | Angle between the two fused pyridine rings | ~0° - 1° |

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. irjweb.comscirp.org A smaller energy gap suggests higher reactivity and polarizability. nih.gov

DFT calculations can precisely determine the energies of these orbitals. For aromatic heterocyclic compounds, these energy gaps typically fall within a range that indicates significant stability combined with potential reactivity. scirp.org

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. nih.gov In an MEP map of this compound, the most electron-rich (negative potential, typically colored red) regions are expected to be located around the electronegative nitrogen atoms. These sites are susceptible to electrophilic attack. Conversely, regions with electron deficiency (positive potential, colored blue) are found around the hydrogen atoms, indicating sites for potential nucleophilic interaction.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| ΔE (Energy Gap) | Difference between ELUMO and EHOMO | 4.0 to 5.0 eV |

DFT calculations are highly effective at predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra (UV-Vis), predicting the absorption wavelengths (λmax), excitation energies, and oscillator strengths of electronic transitions. researchgate.net For this compound, TD-DFT would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic system.

Furthermore, DFT can compute the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies correspond to the vibrational modes observed in Infrared (IR) and Raman spectroscopy. By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes to specific molecular motions (e.g., C-H stretching, C=N stretching, ring breathing) can be achieved.

| Vibrational Mode | Typical Predicted Frequency (cm-1) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Stretching of C-H bonds on the naphthyridine rings. |

| Methyl C-H Stretch | 2900 - 3000 | Symmetric and asymmetric stretching of C-H bonds in the methyl groups. |

| C=N/C=C Ring Stretch | 1500 - 1650 | Stretching vibrations of the double bonds within the aromatic rings. |

| Ring Breathing | 950 - 1050 | Symmetric expansion and contraction of the entire ring system. |

| C-H Out-of-Plane Bend | 700 - 900 | Bending of the aromatic C-H bonds out of the plane of the rings. |

Non-Covalent Interaction (NCI) analysis is a computational technique used to identify and visualize weak interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for understanding molecular aggregation, crystal packing, and ligand-receptor binding. mdpi.com An NCI plot visualizes regions of space involved in these interactions, color-coding them based on their strength and nature. For this compound, NCI analysis could reveal C-H···N interactions that stabilize the crystal structure, as well as π-π stacking interactions between the planar naphthyridine rings of adjacent molecules. nih.gov

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is an in silico method that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or DNA. This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.net

While specific docking studies on the parent this compound are not extensively documented, numerous studies on its derivatives highlight the binding potential of the 1,8-naphthyridine scaffold. These derivatives have been docked into the active sites of various biological targets to predict their binding affinity (often expressed as a docking score or binding energy in kcal/mol) and interaction patterns.

For instance, 1,8-naphthyridine derivatives have been studied as potential inhibitors of the Mycobacterium tuberculosis enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis. nih.govrsc.org Docking simulations of these compounds into the InhA active site (PDB: 4TZK) revealed crucial binding interactions. Similarly, other derivatives have been docked against the human A2A adenosine (B11128) receptor, a target for Parkinson's disease, showing good binding efficiency. nih.gov These studies consistently show that the nitrogen atoms of the naphthyridine core often act as hydrogen bond acceptors, while the planar aromatic surface engages in hydrophobic or π-π stacking interactions with amino acid residues in the target's binding pocket.

| Target Protein (PDB ID) | Ligand Type | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Mtb Enoyl-ACP Reductase (InhA) (4TZK) | 1,8-naphthyridine-3-carbonitrile derivative (ANA-12) | -8.424 | TYR-158 (H-bond), PRO-156 (Aromatic) | nih.gov |

| Human A2A Adenosine Receptor | 1-Ethyl-7-methyl-1,8-naphthyridine derivative (10c) | -8.407 | Not specified | nih.gov |

| Human Estrogen Receptor (1ERR) | 2-phenyl-7-methyl-1,8-naphthyridine derivative | -137.807 (Mol. Dock Score) | Not specified | researchgate.net |

| Topoisomerase II | 2,7-dimethyl-1,8-naphthyridine derivative | -95.16 | Forms 8 hydrogen bonds with protein and DNA | researchgate.net |

In Silico Prediction of Molecular Interactions and Pharmacokinetic Parameters

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the in silico prediction of molecular interactions and pharmacokinetic (ADMET - absorption, distribution, metabolism, excretion, and toxicity) parameters for this compound. While numerous studies perform such predictions for other derivatives of the 1,8-naphthyridine scaffold, particularly those with more complex substitutions at various positions, data specifically for the 3,6-dimethyl substituted variant is not publicly available. slideshare.netijpba.inforesearchgate.netresearchgate.netrsc.org

Generally, in silico ADMET prediction for 1,8-naphthyridine derivatives involves the use of computational models to estimate properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. slideshare.netrsc.org These studies are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. However, the absence of published research on this compound means that no specific data tables on its predicted pharmacokinetic parameters can be presented.

Similarly, while molecular docking studies are frequently used to predict the interactions of 1,8-naphthyridine derivatives with biological targets, these investigations have been directed towards other analogues and not specifically this compound. researchgate.netnih.gov

Coordination Chemistry and Metallosupramolecular Assemblies of 1,8 Naphthyridine Ligands

1,8-Naphthyridine (B1210474) as a Bidentate Ligand in Metal Complexes

The two nitrogen atoms in the 1,8-naphthyridine ring are suitably positioned to chelate to a single metal center, acting as a bidentate ligand. This coordination mode is fundamental to the formation of a wide array of mononuclear transition metal complexes.

The synthesis of transition metal complexes with 1,8-naphthyridine ligands typically involves the reaction of a metal salt with the corresponding naphthyridine derivative in a suitable solvent. The resulting complexes are then characterized by various spectroscopic and analytical techniques to elucidate their structure and properties.

Copper(I) Complexes: The coordination chemistry of 1,8-naphthyridine derivatives with copper(I) has been explored to generate bimetallic complexes. For instance, a hexadentate naphthyridine-based macrocycle has been synthesized and used to create dicopper(I) complexes. researchgate.netresearchgate.net The synthesis involves the reaction of the macrocyclic ligand with a copper(I) precursor, yielding a bimetallic complex where each copper(I) center can exhibit a pentacoordinate geometry. researchgate.net These complexes can be characterized by NMR and IR spectroscopy, as well as X-ray crystallography, which has revealed Cu-Cu distances of around 2.52 Å in a chloride-bridged complex. researchgate.net

Silver(I) Complexes: Dinuclear silver(I) complexes with 1,8-naphthyridine-derived ligands have been synthesized and studied for their potential applications in photochemistry. nih.gov These complexes are typically formed by reacting the ligand with a silver(I) salt, such as AgBF4. nih.gov Characterization using UV-vis spectroscopy has shown that some of these silver(I) dimers exhibit visible light absorption due to metal-metal to ligand charge transfer (MMLCT) transitions, a feature influenced by the close proximity of the silver atoms and the electronic properties of the ligand. nih.gov X-ray diffraction studies of a neutral silver(I) dimer revealed a silver-silver distance of 2.7776(7) Å. nih.gov

Nickel(II) Complexes: Nickel(II) can form a variety of complexes with different coordination numbers and geometries. nih.gov While specific examples with 3,6-dimethyl-1,8-naphthyridine are not readily available, the general chemistry of nickel(II) suggests that it would likely form octahedral or square planar complexes with this ligand. The synthesis would typically involve the reaction of a nickel(II) salt, such as NiCl2·6H2O, with the ligand in an appropriate solvent. nih.gov

Iridium(III) Complexes: Naphthyridine-based iridium(III) complexes have been designed and synthesized for applications in organic light-emitting diodes (OLEDs). acs.org These complexes often feature other ancillary ligands and are synthesized through multi-step procedures. Characterization involves spectroscopic methods to determine their photophysical properties, such as emission peak wavelengths and photoluminescence quantum yields. acs.org

| Metal Ion | Ligand | Complex Formula | Key Characterization Data | Reference |

|---|---|---|---|---|

| Copper(I) | N,N′-di-tert-butyl-3,7-diaza-1,5(2,7)-1,8-naphthyridinacyclooctaphane | [Cu₂(μ-Cl)(ligand)][BF₄] | Cu···Cu distance: 2.52 Å (X-ray) | researchgate.net |

| Silver(I) | Naphthyridine diimine derivative | [Ag₂(ligand)₂]²⁺ | Visible light absorption (MMLCT) | nih.gov |

| Silver(I) | Naphthyridine-derived ligand L5 | [Ag₂(L5)₂] | Ag-Ag distance: 2.7776(7) Å (X-ray) | nih.gov |

| Iridium(III) | 2,8-Dimethyl-1,5-naphthyridin-4-ol (mmND) and other main ligands | (main ligand)₂Ir(mmND) | Tunable emission (521-600 nm), High PLQY (80-85%) | acs.org |

The coordination of 1,8-naphthyridine ligands to metal centers can result in various geometries, largely dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand and any ancillary ligands present. Common coordination geometries include linear, trigonal planar, tetrahedral, square planar, and octahedral. ekb.eg

In the case of dicopper(I) complexes supported by a hexadentate naphthyridinaphane ligand, each copper(I) atom can adopt a pentacoordinate geometry. researchgate.net For dinuclear platinum(II) complexes bridged by 8-hydroxyquinoline, the Pt(II) centers adopt a square planar geometry. acs.org The geometry around the metal centers in dinuclear magnesium complexes with a rigid, dinucleating naphthyridine ligand can vary from octahedral to trigonal bipyramidal depending on the ligand's binding mode. nih.gov

The introduction of methyl groups at the 3 and 6 positions of the 1,8-naphthyridine ring is expected to influence its coordination properties through a combination of steric and electronic effects.

Steric Effects: The methyl groups at the 3 and 6 positions are adjacent to the coordinating nitrogen atoms. This can introduce steric hindrance, potentially affecting the coordination geometry and the stability of the resulting metal complexes. This steric bulk may favor the formation of complexes with longer metal-ligand bond lengths or distorted geometries compared to complexes with unsubstituted 1,8-naphthyridine. The quantification of steric properties of ligands is crucial for understanding and tuning the reactivity of their complexes. researchgate.net

Electronic Effects: Methyl groups are electron-donating through an inductive effect. This increases the electron density on the nitrogen atoms, making the ligand a stronger Lewis base. Consequently, this compound is expected to form more stable complexes with metal ions compared to the unsubstituted ligand, provided that steric hindrance is not a dominant factor. The electronic effects of substituents can significantly modulate the electronic structures of the resulting metal-organic materials.

Dinuclear and Polynuclear Metal Complexes

The 1,8-naphthyridine framework is particularly well-suited for the construction of dinuclear and polynuclear metal complexes, where the ligand bridges two or more metal centers.

The geometry of the 1,8-naphthyridine ligand, with its two nitrogen atoms pointing in the same direction, makes it an excellent bridging ligand for constructing dinuclear complexes, holding two metal centers in close proximity. This has been demonstrated in a variety of dinuclear complexes, including those of copper, silver, and diiron. researchgate.netacs.org The constrained "bite" distance of the two nitrogen atoms in the 1,8-naphthyridine ligand is a key feature that facilitates the formation of these bimetallic structures.

In dinuclear complexes where a 1,8-naphthyridine derivative acts as a bridging ligand, the distance between the two metal centers can be influenced by the nature of the axial ligands. While no specific data exists for this compound, a study on a diruthenium paddlewheel complex with the closely related 3-methyl-1,8-naphthyridine (B82389) (3-MeNP) ligand provides valuable insight.

In the complex [Ru₂(3-MeNP)₂(CO)₄(OTf)₂], the triflate (OTf) ligands occupy the axial positions. The study demonstrated that the Ru-Ru single-bond distance is sensitive to the nature of these axial donors. A gradual increase in the Ru-Ru distance was observed with increasing strength of the axial donors. For instance, the shortest Ru-Ru distance of 2.6071(9) Å was observed with the weakly coordinating triflate ligands. This modulation of the metal-metal distance is attributed to the interaction of the Ru-Ru σ orbital with the lone pairs of the axial donor ligands. Stronger axial donors lead to a greater destabilization of the Ru-Ru σ orbital, resulting in a lengthening of the Ru-Ru bond.

| Complex | Axial Ligand | Ru-Ru Distance (Å) | Reference |

|---|---|---|---|

| [Ru₂(3-MeNP)₂(CO)₄(OTf)₂] | Triflate | 2.6071(9) | |

| [Ru₂(fuNP)₂(CO)₄]²⁺ | Furyl | 2.6261(9) | |

| [Ru₂(tzNP)₂(CO)₄]²⁺ | Thiazolyl | 2.6734(7) | |

| [Ru₂(pyNP)₂(CO)₄]²⁺ | Pyridyl | 2.6792(9) | |

| [Ru₂(prNP)₂(CO)₄] | Pyrrolyl | 2.6969(10) |

*Data for complexes with various 2-substituted 1,8-naphthyridine ligands, demonstrating the effect of axial donors on the Ru-Ru distance.

Cyclometalation and C-C Bond Formation at Metal Centers

The 1,8-naphthyridine framework, including derivatives like this compound, serves as a versatile scaffold in coordination chemistry, facilitating reactions such as cyclometalation. The arrangement of nitrogen atoms in the 1,8-naphthyridine core is ideal for chelating metal cations. researchgate.net This chelation can lead to the activation of C-H bonds on the ligand or associated substrates, resulting in the formation of a metallacycle, a process known as cyclometalation.

Research into dimetal chemistry has highlighted the pliant nature of 1,8-naphthyridine ligands, which can promote facile cyclometalation and subsequent C-C bond formation at the axial sites of diruthenium(I) cores. researchgate.net While specific studies focusing solely on this compound are detailed in subsequent sections, the general reactivity of the parent scaffold is instructive. The electronic properties of the naphthyridine ring, which can be tuned by substituents like methyl groups, influence the stability and reactivity of the resulting organometallic complexes. This tunability is crucial for designing catalysts and functional metallosupramolecular assemblies. The formation of carbon-carbon bonds via these pathways is a significant transformation in organic synthesis, and the use of 1,8-naphthyridine-based ligands provides a platform for developing novel catalytic systems. researchgate.netnih.gov

Design and Synthesis of Fluorescent Naphthyridine-Based Metal Complexes

Derivatives of 1,8-naphthyridine are valuable components in the design of fluorescent materials due to their rigid, planar ring structure and their ability to act as efficient chelating ligands for a variety of metal ions. researchgate.net The design strategy often involves creating complexes where the 1,8-naphthyridine unit is part of a larger conjugated system, which can engage in intramolecular charge transfer (ICT) upon photoexcitation, a common mechanism for fluorescence.

The synthesis of these complexes typically involves the reaction of a functionalized 1,8-naphthyridine ligand with a suitable metal salt or precursor. The functional groups on the naphthyridine ring can be modified to tune the photophysical properties, such as absorption and emission wavelengths, quantum yields, and Stokes shifts. nih.gov For instance, incorporating electron-donating or electron-accepting groups can alter the energy levels of the frontier molecular orbitals, thereby changing the color and efficiency of the emitted light. The choice of the metal center is also critical, as it influences the geometry, stability, and luminescent properties of the final complex.

BF2 Core-Containing Naphthyridine Complexes

A significant class of fluorescent naphthyridine-based compounds involves the incorporation of a boron difluoride (BF2) core. These complexes are synthesized by reacting 1,8-naphthyridine derivatives that contain suitable bidentate chelating sites with boron trifluoride etherate (BF3·Et2O). nih.gov For example, donor-acceptor boron difluoride complexes have been designed using a researchgate.netkobv.denih.govresearchgate.netoxadiazaborinino[3,4-a] kobv.denih.govnaphthyridine unit as the acceptor and a carbazole (B46965) moiety as the electron donor. kobv.de